molecular formula C14H18N2O B7500913 N,N-diethyl-1-methylindole-3-carboxamide

N,N-diethyl-1-methylindole-3-carboxamide

Cat. No. B7500913
M. Wt: 230.31 g/mol
InChI Key: ZIPQBIFTODRTQG-UHFFFAOYSA-N
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Description

N,N-diethyl-1-methylindole-3-carboxamide, also known as DIMEB, is a chemical compound that belongs to the indole family. It is a potent and selective agonist of the sigma-1 receptor, a protein that is found in the endoplasmic reticulum of cells. DIMEB has been shown to have a range of biochemical and physiological effects, and it is currently being investigated for its potential applications in scientific research.

Mechanism of Action

N,N-diethyl-1-methylindole-3-carboxamide acts as a selective agonist of the sigma-1 receptor, which is involved in a range of cellular processes, including calcium signaling, protein folding, and lipid metabolism. Activation of the sigma-1 receptor by N,N-diethyl-1-methylindole-3-carboxamide has been shown to have a range of effects, including the modulation of ion channels, the regulation of neurotransmitter release, and the inhibition of inflammatory signaling pathways.
Biochemical and Physiological Effects
N,N-diethyl-1-methylindole-3-carboxamide has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), which are important for the growth and survival of neurons. N,N-diethyl-1-methylindole-3-carboxamide has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

N,N-diethyl-1-methylindole-3-carboxamide has several advantages for use in lab experiments. It is a potent and selective agonist of the sigma-1 receptor, which makes it useful for studying the effects of sigma-1 receptor activation. N,N-diethyl-1-methylindole-3-carboxamide is also relatively stable and easy to synthesize, which makes it a convenient tool for researchers. However, one limitation of N,N-diethyl-1-methylindole-3-carboxamide is that it may have off-target effects, which could complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research on N,N-diethyl-1-methylindole-3-carboxamide. One area of interest is the development of N,N-diethyl-1-methylindole-3-carboxamide-based drugs for the treatment of neurodegenerative diseases and inflammatory disorders. Another area of interest is the exploration of the molecular mechanisms underlying the effects of N,N-diethyl-1-methylindole-3-carboxamide on the sigma-1 receptor and other cellular pathways. Additionally, there is potential for the development of new sigma-1 receptor agonists based on the structure of N,N-diethyl-1-methylindole-3-carboxamide.

Synthesis Methods

N,N-diethyl-1-methylindole-3-carboxamide can be synthesized using a variety of methods, including the reaction of N,N-diethylindole-3-carboxylic acid with thionyl chloride, followed by treatment with methylamine. Another method involves the reaction of N,N-diethylindole-3-carboxylic acid with thionyl chloride, followed by treatment with dimethylamine.

Scientific Research Applications

N,N-diethyl-1-methylindole-3-carboxamide has a range of potential applications in scientific research. It has been shown to have neuroprotective effects, and it may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. N,N-diethyl-1-methylindole-3-carboxamide has also been shown to have anti-inflammatory effects, and it may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

N,N-diethyl-1-methylindole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-4-16(5-2)14(17)12-10-15(3)13-9-7-6-8-11(12)13/h6-10H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIPQBIFTODRTQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CN(C2=CC=CC=C21)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-diethyl-1-methylindole-3-carboxamide

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